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Compound of Interest

3-(Trifluoromethoxy)phenylboronic
Compound Name: d
aci

Cat. No.: B049041

A detailed comparison of the solid-state structures of ortho- and para-
(trifluoromethoxy)phenylboronic acid, supported by single-crystal X-ray diffraction data. This
guide provides researchers, scientists, and drug development professionals with a
comprehensive overview of their crystallographic parameters, experimental protocols, and
structural features.

The spatial arrangement of substituents on the phenyl ring significantly influences the
physicochemical and structural properties of (trifluoromethoxy)phenylboronic acids.
Understanding these structural nuances is critical for their application in areas such as
medicinal chemistry and materials science. This guide presents a comparative analysis of the
X-ray crystal structures of ortho- and para-(trifluoromethoxy)phenylboronic acid. Despite
numerous attempts, single crystals of the meta-isomer suitable for X-ray diffraction could not be
obtained, precluding its inclusion in this direct crystallographic comparison.[1][2]

Crystallographic Data Comparison

The molecular structures of ortho- and para-(trifluoromethoxy)phenylboronic acid were
determined by single-crystal X-ray diffraction.[1][3] A summary of the key crystallographic data
and refinement parameters is presented in the table below, allowing for a direct comparison of
their solid-state structures.
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ortho- para-
Parameter (trifluoromethoxy)phenylb (trifluoromethoxy)phenylb
oronic acid oronic acid
Chemical Formula C7H7BF30s3 C7H7BF30s3
Formula Weight 205.93 205.93
Crystal System Monoclinic Monoclinic
Space Group C2/c P2i/c
a (A) 21.7886(10) 11.6201(4)
b (A) 17.7996(4) 6.5510(2)
c (A 9.7820(4) 11.5369(4)
a(°) 90 90
B(°) 112.981(4) 108.381(3)
y () 90 90
Volume (A3) 3492.5(3) 832.89(5)
z 16 4
Temperature (K) 100 100
Radiation type Mo Ka Mo Ka
Wavelength (A) 0.71073 0.71073
R-factor (%) 4.69 3.52
CCDC Number 2044318 2044319

Structural Insights

In the solid state, both the ortho- and para-isomers form hydrogen-bonded dimers, a common
structural motif for phenylboronic acids.[1][3] However, the position of the trifluoromethoxy
group leads to distinct conformational differences. The ortho-isomer exhibits an intramolecular
hydrogen bond between one of the hydroxyl groups of the boronic acid and the oxygen atom of
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the trifluoromethoxy group.[1][3] This interaction influences the overall molecular conformation.
The twist angle of the boronic acid group relative to the phenyl ring also differs between the two
isomers.[1]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and
X-ray crystal structure determination of the (trifluoromethoxy)phenylboronic acid isomers.

Synthesis and Crystallization

The ortho- and para-(trifluoromethoxy)phenylboronic acids were synthesized according to
previously reported methods.[1] Single crystals suitable for X-ray diffraction were obtained by
slow evaporation of solvent from solutions of the respective compounds.

X-ray Data Collection and Structure Refinement

Data for both isomers were collected at 100 K using a SuperNova diffractometer with Mo Ka
radiation (A = 0.71073 A).[1] The structures were solved by direct methods and refined by full-
matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen
atoms were located in the difference Fourier maps and refined isotropically.

Logical Workflow for X-ray Crystal Structure
Analysis

The process of determining and analyzing a crystal structure via X-ray diffraction follows a
logical progression from sample preparation to data analysis and final structure validation.
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Workflow for X-ray Crystal Structure Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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